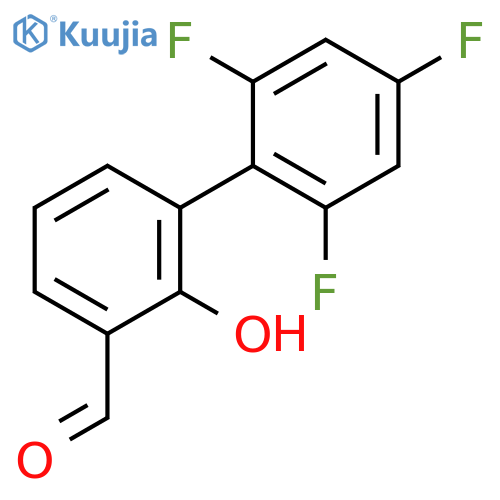Cas no 1261890-29-2 (2-Formyl-6-(2,4,6-trifluorophenyl)phenol)

1261890-29-2 structure
商品名:2-Formyl-6-(2,4,6-trifluorophenyl)phenol
CAS番号:1261890-29-2
MF:C13H7F3O2
メガワット:252.188694238663
MDL:MFCD18314766
CID:2761536
PubChem ID:53220481
2-Formyl-6-(2,4,6-trifluorophenyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-FORMYL-6-(2,4,6-TRIFLUOROPHENYL)PHENOL
- 2-Formyl-6-(2,4,6-trifluorophenyl)phenol, 95%
- MFCD18314766
- DTXSID20685217
- 2',4',6'-Trifluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
- 1261890-29-2
- 2-Formyl-6-(2,4,6-trifluorophenyl)phenol
-
- MDL: MFCD18314766
- インチ: InChI=1S/C13H7F3O2/c14-8-4-10(15)12(11(16)5-8)9-3-1-2-7(6-17)13(9)18/h1-6,18H
- InChIKey: NAQDPBOKZSCTMW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 252.03981395Da
- どういたいしつりょう: 252.03981395Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-Formyl-6-(2,4,6-trifluorophenyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320895-5 g |
2-Formyl-6-(2,4,6-trifluorophenyl)phenol, 95%; . |
1261890-29-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320895-5g |
2-Formyl-6-(2,4,6-trifluorophenyl)phenol, 95%; . |
1261890-29-2 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-Formyl-6-(2,4,6-trifluorophenyl)phenol 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
1261890-29-2 (2-Formyl-6-(2,4,6-trifluorophenyl)phenol) 関連製品
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261890-29-2)

清らかである:99%
はかる:5g
価格 ($):687.0